2-oxopropyl methanesulfonate
Overview
Description
2-Oxopropyl methanesulfonate is an organic compound with the molecular formula C4H8O4S. It is a liquid at room temperature and is known for its reactivity and utility in various chemical processes . The compound is often used in synthetic organic chemistry due to its ability to participate in a variety of chemical reactions.
Mechanism of Action
Mode of Action
2-Oxopropyl methanesulfonate is a type of methanesulfonate ester. Methanesulfonate esters are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound may interact with its targets through alkylation, leading to changes in the targets’ function.
Biochemical Pathways
It is known that alkylating agents like methanesulfonate esters can cause dna alkylation damage . This damage can affect various DNA repair pathways, including base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxopropyl methanesulfonate can be synthesized through the reaction of methanesulfonic acid with 2-oxopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where methanesulfonic acid and 2-oxopropanol are combined. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropyl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different reduced products.
Substitution: The methanesulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Oxopropyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products
Comparison with Similar Compounds
Methyl methanesulfonate: Another alkylating agent with similar reactivity.
Ethyl methanesulfonate: Known for its use in mutagenesis studies.
Propyl methanesulfonate: Shares similar chemical properties but differs in its alkyl chain length.
Uniqueness: 2-Oxopropyl methanesulfonate is unique due to its specific reactivity profile and the presence of the oxo group, which imparts distinct chemical properties compared to other methanesulfonates .
Properties
IUPAC Name |
2-oxopropyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-4(5)3-8-9(2,6)7/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOKJDIGADHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178036 | |
Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23479-35-8 | |
Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023479358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopropyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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